Benzyl 4-methoxyphenyl sulfide
Overview
Description
Benzyl 4-methoxyphenyl sulfide is an organic compound with the molecular formula C14H14OS. It is characterized by the presence of a benzyl group attached to a 4-methoxyphenyl group through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction between benzyl chloride and 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: this compound.
Substitution: Benzyl derivatives with different substituents.
Scientific Research Applications
Benzyl 4-methoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: this compound is used in the production of oxygenated compounds, such as phenols, alcohols, and ethers. .
Mechanism of Action
The mechanism of action of benzyl 4-methoxyphenyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, facilitating catalytic processes. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Benzylphenyl sulfide: Similar structure but lacks the methoxy group.
Dibenzyl sulfide: Contains two benzyl groups attached to the sulfur atom.
4-Methylphenyl benzyl sulfide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: Benzyl 4-methoxyphenyl sulfide is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and influences its reactivity. This makes it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
1-benzylsulfanyl-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUMXGHTTKUDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447720 | |
Record name | 4-benzylsulfanylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-24-8 | |
Record name | 4-benzylsulfanylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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